
1-hexadecanoyl-2-(9Z-hexadecenoyl)-3-(9Z-octadecenoyl)-sn-glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-hexadecanoyl-2-[(9Z)-hexadecenoyl]-3-[(9Z)-octadecenoyl]-sn-glycerol is a triacyl-sn-glycerol in which the which the acyl groups at positions 1, 2 and 3 are specified as hexadecanoyl, (9Z)-hexadecenoyl and (9Z)-octadecenoyl respectively. It has a role as a human blood serum metabolite. It is a triacyl-sn-glycerol and a triacylglycerol 50:2.
Wissenschaftliche Forschungsanwendungen
Characterization in Pathogens
1-Hexadecanoyl-2-(9Z-hexadecenoyl)-3-(9Z-octadecenoyl)-sn-glycerol was characterized in the opportunistic pathogen Corynebacterium amycolatum. Identified as a unique natural substance, it was found to be exclusive among the phospholipids of C. amycolatum. The presence of acyl-phosphatidylinositol in C. amycolatum was an unexpected finding, indicating the species' capability to synthesize a variety of inositol-containing phospholipids (Valero-Guillén, Yagüe, & Segovia, 2005).
Synthesis for Research
A method for the synthesis of 1-O-[9', 10'-(3)H2] octadecyl-2-octadecenoyl-sn-glycerol-3-phosphorylethanolamine, derived from 1-hexadecanoyl-2-(9Z-hexadecenoyl)-3-(9Z-octadecenoyl)-sn-glycerol, was described. This process involved enzymatic reactions and tritiation, contributing to research in lipid chemistry (Paltauf, 1976).
Novel Glycoglycerolipids
New classes of glycoglycerolipids, including diacylglycerols with structures similar to 1-hexadecanoyl-2-(9Z-hexadecenoyl)-3-(9Z-octadecenoyl)-sn-glycerol, were identified from Kalimeris indica. These compounds showed significant platelet-activating factor (PAF) receptor binding inhibitory activities, demonstrating the potential for novel therapeutic applications (Fan, Kim, Han, & Han, 2008).
Metabolomic Profiling in Asthma
This lipid was identified in sputum metabolomic profiling of asthma patients, suggesting its potential role as a biomarker for asthma. Metabolites, including 1-hexadecanoyl-sn-glycerol, were differentially present between asthma patients and healthy controls, highlighting the importance of glycerophospholipid metabolism in asthma (Tian et al., 2017).
Metabolite Characterization in Hyoscyamus niger
In Hyoscyamus niger seeds, compounds structurally similar to 1-hexadecanoyl-2-(9Z-hexadecenoyl)-3-(9Z-octadecenoyl)-sn-glycerol were characterized. These compounds exhibited cytotoxicity against human prostate cancer cells, suggesting their potential for cancer research applications (Ma, Liu, & Che, 2002).
Bilayer Fluidity and Stability Studies
The lipid's role in modulating fluidity and stability of lipid bilayers was studied, providing insights into cell membrane properties. Binary mixtures of saturated and unsaturated lipids, including compounds structurally related to 1-hexadecanoyl-2-(9Z-hexadecenoyl)-3-(9Z-octadecenoyl)-sn-glycerol, showed high stability and fluidity, relevant to biological processes (Liu et al., 2013).
Eigenschaften
Produktname |
1-hexadecanoyl-2-(9Z-hexadecenoyl)-3-(9Z-octadecenoyl)-sn-glycerol |
|---|---|
Molekularformel |
C53H98O6 |
Molekulargewicht |
831.3 g/mol |
IUPAC-Name |
[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C53H98O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h21,24-26,50H,4-20,22-23,27-49H2,1-3H3/b24-21-,26-25-/t50-/m1/s1 |
InChI-Schlüssel |
TWJCMQZMAPGUSG-JMFJKIOKSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



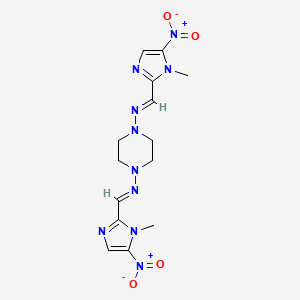
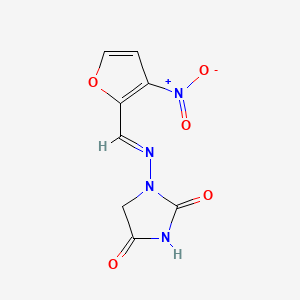
![2-[3-(3-chlorophenyl)-5-isoxazolyl]-1-hydroxy-4H-1,2,4-benzotriazin-3-one](/img/structure/B1244632.png)
![5-(Pentoxymethyl)-3-[(2E)-2-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]propyl]oxolan-2-one](/img/structure/B1244635.png)
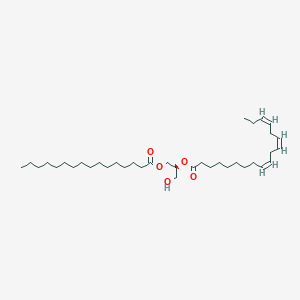
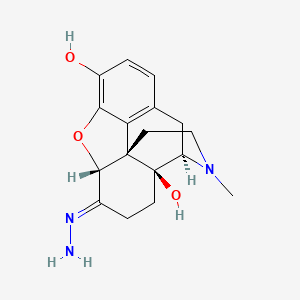
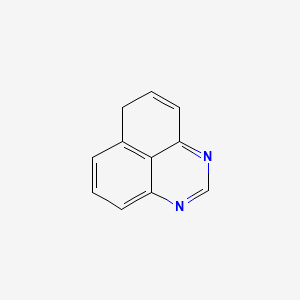
![3-[5-[(E)-(1H-tetrazol-5-ylhydrazono)methyl]-2-furyl]benzoic acid](/img/structure/B1244640.png)
![4-bromo-N'-[(E)-quinoxalin-6-ylmethylidene]benzohydrazide](/img/structure/B1244641.png)
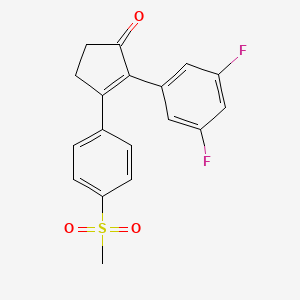
![(2S)-3-[4-(4-carbamoylpiperidine-1-carbonyl)oxyphenyl]-2-[[(2S)-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]pentanoyl]amino]propanoic acid](/img/structure/B1244644.png)
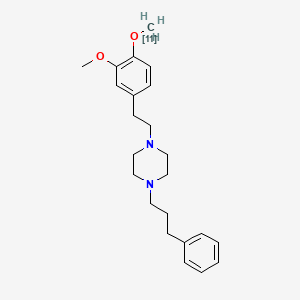
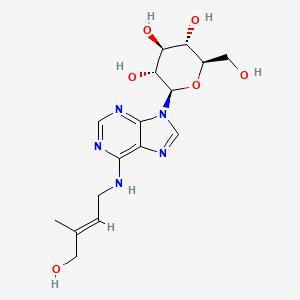
![methyl (1R,12S)-4-methyl-7-oxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-3-carboxylate](/img/structure/B1244651.png)